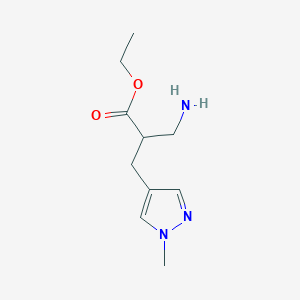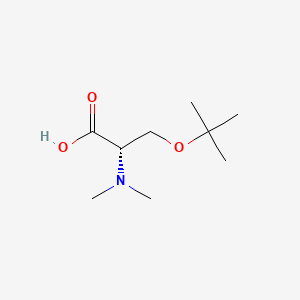
Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate is a heterocyclic compound that features both isoxazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The fluoropyridine moiety can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a wide range of fluoropyridine analogs .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isoxazole ring also contributes to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate: Similar in structure but contains a furan ring instead of a fluoropyridine ring.
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole: Contains a quinoline ring, showing different biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with isoxazole compounds.
Uniqueness: Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring, which enhances its chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C11H9FN2O3 |
|---|---|
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-5-10(17-14-9)8-4-3-7(12)6-13-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
CMIJCSUNYXQSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)

![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)

![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)


![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)

![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
